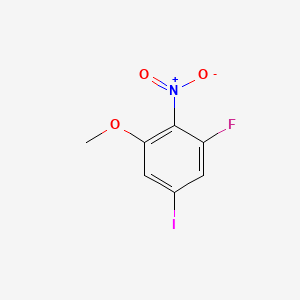

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene

Description

Contextualization of Polysubstituted Aromatic Systems in Contemporary Chemical Research

Polysubstituted aromatic systems are fundamental building blocks in chemical research, offering a rigid scaffold upon which intricate three-dimensional structures can be assembled. The specific positioning of substituents dictates the electronic and steric properties of the molecule, influencing its behavior in chemical reactions and its biological activity. chembk.comsigmaaldrich.com The ability to selectively introduce multiple, and often orthogonal, functional groups is a key challenge and a powerful tool in the design of novel compounds with tailored properties. synquestlabs.comnist.gov The study of these systems is crucial for advancing our understanding of structure-activity relationships and for the development of new synthetic methodologies. chemimpex.comsigmaaldrich.com

Significance of Multifunctionalized Halogenated Anisole (B1667542) Derivatives

Multifunctionalized halogenated anisole derivatives, a sub-class of polysubstituted aromatics, are of particular importance. The methoxy (B1213986) group (an ether) and halogen atoms (such as fluorine and iodine) impart distinct reactivity to the aromatic ring. The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution, while halogens are deactivating but also ortho-para directing. chemrxiv.org This interplay of electronic effects allows for regioselective functionalization. Furthermore, the carbon-halogen bonds provide handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of multiple, different halogens (e.g., fluorine and iodine) on the same ring offers the potential for sequential and site-selective cross-coupling reactions due to the differing reactivities of the carbon-halogen bonds.

Identification of Knowledge Gaps and Strategic Research Avenues for 1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene

Despite the general importance of functionalized nitrobenzenes, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound This compound . While its existence is confirmed by its commercial availability for research purposes and a registered CAS number (2385244-13-1), there is a notable absence of peer-reviewed studies detailing its synthesis, comprehensive characterization, and reactivity profile. bldpharm.comevitachem.comleyan.com

This lack of dedicated research presents a strategic opportunity. The unique arrangement of a nitro group (a strong electron-withdrawing group), a methoxy group (an electron-donating group), and two different halogens (fluoro and iodo) on a single benzene (B151609) ring suggests a rich and complex chemical reactivity. The nitro group's presence significantly activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom. Simultaneously, the iodine atom serves as a prime site for a wide array of palladium-catalyzed cross-coupling reactions.

Strategic research avenues should therefore focus on:

The development and optimization of a robust and scalable synthetic route to this compound. A potential starting point could be the nitration of a suitably substituted 1-fluoro-3-iodo-5-methoxybenzene (B1464826) precursor.

A comprehensive investigation of its reactivity, particularly exploring the chemoselectivity of nucleophilic aromatic substitution versus metal-catalyzed cross-coupling reactions.

Exploration of the synthetic utility of this compound as a building block for the synthesis of novel, highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅FINO₃ | bldpharm.com |

| Molecular Weight | 297.02 g/mol | bldpharm.com |

| CAS Number | 2385244-13-1 | bldpharm.com |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Purity | Typically ≥98% (for commercial samples) | leyan.com |

Research Findings on Related Compounds

While specific research on this compound is lacking, studies on analogous compounds provide valuable insights into its potential reactivity. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been achieved through the direct nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com This suggests that a similar electrophilic nitration strategy could be viable for the synthesis of the title compound.

Furthermore, the reactivity of compounds like 1-fluoro-3-iodo-5-nitrobenzene (B1295736) is well-documented, where the different halogens can be selectively functionalized. sigmaaldrich.comsynquestlabs.comchemimpex.com The presence of the strongly deactivating nitro group in these systems often governs the regioselectivity of further substitutions.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSOWUDZTYYYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 5 Iodo 3 Methoxy 2 Nitrobenzene

Retrosynthetic Analysis of 1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying potential synthetic pathways and highlighting potential challenges. wikipedia.orgias.ac.in

For this compound, several disconnections can be envisioned. The key is to consider the directing effects of the substituents in electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH3) is a strongly activating ortho-, para-director. The fluorine (-F) and iodine (-I) atoms are deactivating but also ortho-, para-directing. The nitro group (-NO2) is a strongly deactivating meta-director.

A logical retrosynthetic approach would involve the following disconnections:

Disconnection of the nitro group: The last step could be the nitration of a 1-fluoro-5-iodo-3-methoxybenzene precursor. The methoxy group would strongly direct the nitration to the ortho and para positions. The position between the methoxy and fluoro groups is sterically hindered. Therefore, nitration would likely occur at the position ortho to the methoxy group and meta to the iodo and fluoro groups, leading to the desired product.

Disconnection of the iodo group: An alternative is the iodination of 1-fluoro-3-methoxy-2-nitrobenzene. In this case, the directing groups are the methoxy (ortho-, para-), fluoro (ortho-, para-), and nitro (meta-). The desired position for iodination is para to the methoxy group and meta to the nitro group, which is a favorable alignment of directing effects.

Disconnection of the fluoro group: Fluorination is often a challenging step. Direct fluorination can be aggressive and non-selective. scripps.edu A common method for introducing fluorine is through the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. This would imply a precursor like 5-amino-1-fluoro-3-iodo-2-nitrobenzene.

A plausible retrosynthetic pathway is outlined below, starting from a simpler, more readily available precursor.

Figure 1: Retrosynthetic Analysis of this compound

The feasibility of a synthetic route heavily relies on the commercial availability of its precursors. Based on the retrosynthetic analysis, several key precursors can be identified. A search of chemical supplier databases indicates the availability of related structures.

| Precursor | Availability | Potential Use in Synthesis |

| 3,5-Dimethoxyaniline | Commercially Available | Starting material for creating the 3-methoxy-5-substituted benzene (B151609) core. |

| 1-Fluoro-3-iodo-5-nitrobenzene (B1295736) | Commercially Available sigmaaldrich.comavantorsciences.comnist.gov | Can be used to explore functional group interconversions. |

| 2,4-Difluoro-1-nitrobenzene | Commercially Available google.com | A potential starting material for introducing the fluoro and methoxy groups. |

| 4-Fluoro-2-methoxyaniline | Can be synthesized google.com | A precursor for introducing the amino group for subsequent diazotization and iodination. |

Established and Analogous Synthetic Routes for Related Polysubstituted Nitrobenzenes

The synthesis of polysubstituted nitrobenzenes often involves a sequence of electrophilic aromatic substitution reactions. The choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity.

The introduction of multiple substituents onto an aromatic ring requires a strategic sequence of reactions to ensure the correct placement of each group.

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org

Nitration of Anisoles: The methoxy group (-OCH3) in anisole (B1667542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. rsc.orgvedantu.comyoutube.com The reaction is generally fast and can lead to a mixture of products. rsc.org The ortho-to-para ratio can be influenced by the reaction conditions. rsc.org

Nitration of Halobenzenes: Halogens are deactivating groups but are ortho-, para-directors. acs.orgyoutube.com The nitration of halobenzenes is slower than that of benzene and requires harsher conditions. google.comtandfonline.com The para isomer is often the major product due to steric hindrance at the ortho position. acs.org

The following table summarizes the typical directing effects in the nitration of substituted benzenes.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH3 | Strongly Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -NO2 | Strongly Deactivating | Meta |

The introduction of halogen atoms onto an aromatic ring can be achieved through various methods, with the choice of reagent depending on the desired halogen and the nature of the substrate.

Fluorination: Direct fluorination of aromatic compounds with elemental fluorine is often too reactive and difficult to control. scripps.edu Therefore, alternative methods are commonly employed. Electrophilic fluorinating agents like Selectfluor can be used under mild conditions to introduce fluorine into nitro and nitrile compounds. researchgate.net Another widely used method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by treatment with fluoroboric acid. google.com

Iodination: Iodination is typically carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid or an iodate, to generate the electrophilic iodine species. manac-inc.co.jprsc.orgwikipedia.org The iodination of deactivated aromatic compounds, such as nitroaromatics, can be challenging and may require strong activating conditions, such as the use of oleum (B3057394) (fuming sulfuric acid). manac-inc.co.jprsc.org Various reagents and conditions have been developed for the iodination of a wide range of aromatic compounds, including those with deactivating groups. organic-chemistry.org

Sequential Functionalization Strategies on Aromatic Cores

Introduction of Methoxy Functionality

The incorporation of a methoxy group onto a nitro-substituted aromatic ring is a critical step in the synthesis of compounds like this compound. One powerful method for this transformation is the direct nucleophilic displacement of an aromatic hydrogen atom. Research has shown that nitroarenes can undergo direct methoxylation when treated with alkaline methoxides. rsc.org

| Nitro-Substituted Substrate | Reagent | Conditions | Product | Yield |

| 1,3-Dinitrobenzene | Potassium Methoxide | DMI, Room Temp | 2,4-Dinitroanisole | Moderate |

| 5-Substituted-1,3-dinitrobenzene | Potassium Methoxide | DMI, Room Temp | 6-Substituted-2,4-dinitroanisole | Low to Moderate |

| Mononitronaphthalenes | Potassium Methoxide | Oxygen atmosphere | Methoxynaphthalenes | Moderate |

| Nitroquinolines | Potassium Methoxide | Oxygen atmosphere | Methoxyquinolines | Moderate |

| This table summarizes findings on the direct methoxylation of various nitroarenes, a potential pathway for introducing methoxy functionality. rsc.org |

Annulation Protocols for Poly-Substituted Nitrobenzene (B124822) Frameworks

Poly-substituted nitrobenzenes are valuable synthons in organic chemistry, serving as foundational frameworks for the construction of more complex, fused heterocyclic systems through annulation (ring-forming) reactions. A notable example is the base-promoted tandem protocol for synthesizing indolo[1,2-b]isoquinolines from 2-alkynylanilines and various nitroarenes. acs.org

This cascade process involves a proposed sequence of reactions, beginning with the deprotonation of the aniline (B41778), followed by a 5-endo-dig cyclization to form an indole (B1671886) intermediate. acs.org This intermediate then tautomerizes to create a benzylic carbanion, which subsequently adds to the electron-deficient nitroarene. acs.orgacs.org This addition initiates the annulation cascade, ultimately forming the polycyclic indole structure. The reaction has been shown to be effective with a range of substituted nitroarenes, highlighting its utility in building molecular complexity. acs.org

A variety of polysubstituted nitroarenes have been successfully employed in this annulation, demonstrating the robustness of the method.

| Nitroarene Substrate | Base | Conditions | Product Type | Yield |

| 1,2-Dimethyl-4-nitrobenzene | KN(SiMe₃)₂ | THF, 80 °C, 12 h | Polycyclic Indole | 57% |

| 2-Methoxy-1-methyl-4-nitrobenzene | KN(SiMe₃)₂ | THF, 80 °C, 12 h | Polycyclic Indole | 51% |

| 1-Methoxy-2-methyl-4-nitrobenzene | KN(SiMe₃)₂ | THF, 80 °C, 12 h | Polycyclic Indole | 52% |

| 2-Fluoro-1-methoxy-4-nitrobenzene | KN(SiMe₃)₂ | THF, 80 °C, 12 h | Polycyclic Indole | 55% |

| This interactive table showcases the scope of the annulation reaction with various disubstituted nitrobenzenes. acs.org |

Advanced and Emerging Synthetic Approaches

Modern synthetic strategies offer sophisticated tools for the creation and modification of complex molecules like this compound. These include powerful catalytic methods and highly specific exchange reactions.

Catalytic Functionalization Methodologies

The iodine atom on an aromatic ring serves as an exceptionally versatile "handle" for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. nih.gov Palladium catalysis is preeminent in this field, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the iodo-substituent. Iodinated aromatics are ideal substrates for these transformations due to the high reactivity of the C-I bond. nih.gov

A powerful strategy involves the use of palladium-catalyzed reactions like the Sonogashira, Heck, and Suzuki couplings to functionalize iodoarenes. nih.govorganic-chemistry.org For instance, the Sonogashira coupling of an iodinated aromatic with a terminal alkyne can be followed by an iodocyclization reaction, which installs a new iodine atom that can be used in a subsequent palladium-catalyzed transformation. This iterative approach allows for the rapid assembly of complex polyheterocyclic compounds under mild conditions. nih.gov The ability to selectively functionalize the iodine atom in the presence of other groups like fluoro and nitro substituents is a key advantage of this methodology.

| Reaction Type | Coupling Partners | Catalyst System | Resulting Bond |

| Sonogashira Coupling | Iodoarene, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C(sp²)-C(sp) |

| Suzuki Coupling | Iodoarene, Arylboronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) |

| Heck Coupling | Iodoarene, Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| C-H Functionalization | Iodoarene, Arene | Pd catalyst, Oxidant | C(sp²)-C(sp²) |

| This table outlines major palladium-catalyzed cross-coupling reactions applicable to iodinated aromatic compounds. nih.govorganic-chemistry.org |

Hypervalent iodine compounds have emerged as highly valuable reagents in modern organic synthesis, acting as environmentally friendly oxidants and catalysts for a wide range of transformations. nih.govresearchgate.net These reagents, which exist in higher oxidation states (typically +3 or +5), are electrophilic in nature and can mediate numerous functionalization reactions. beilstein-journals.org Their applications include halogenations, oxidations, aminations, and arylations of aromatic substrates. nih.gov

In the context of synthesizing substituted aromatics, hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene (PhIO) can be used to introduce various functional groups. organic-chemistry.org For example, they can be used as oxidants in palladium-catalyzed C-H functionalization reactions, enabling the formation of C-O, C-N, and C-C bonds. nih.gov Some hypervalent iodine reagents are stabilized by ortho-substituents, such as ether or nitro groups, which can enhance their solubility and reactivity. researchgate.netchemistryviews.org This makes them particularly relevant for reactions involving highly substituted aromatic frameworks.

| Hypervalent Iodine Reagent | Application | Transformation Example |

| (Diacetoxyiodo)benzene (PIDA) | Oxidant in Pd-catalyzed reactions | C-H Acetoxylation of indoles. nih.gov |

| Iodosylbenzene (PhIO) | Oxygen source, Precursor | Oxidation of sulfides to sulfoxides. organic-chemistry.org |

| Diaryliodonium salts | Arylating agent | Arylation of nucleophiles. nih.gov |

| 2-Iodylphenol ethers | Selective oxidant | Oxidation of alcohols to aldehydes/ketones. organic-chemistry.org |

| This table presents examples of common hypervalent iodine reagents and their applications in organic synthesis. |

Regioselective Halogen Exchange Reactions

Regioselective halogen exchange (HALEX) is a crucial industrial process for the synthesis of aryl fluorides, a class of compounds with significant applications in pharmaceuticals and agrochemicals. wikipedia.org The reaction involves the substitution of an activated aryl chloride or bromide with a fluoride (B91410) ion, typically from an anhydrous alkali metal fluoride like potassium fluoride (KF). wikipedia.org

This transformation is a nucleophilic aromatic substitution reaction, and its success is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the halogen being replaced. The nitro group (–NO₂) is a particularly effective activating group. wikipedia.org Therefore, a precursor to this compound, such as a corresponding 1-chloro derivative, would be an excellent candidate for a HALEX reaction. The nitro group at the 2-position would strongly activate the halogen at the 1-position for nucleophilic attack by fluoride. The reaction is typically carried out at high temperatures in polar aprotic solvents like dimethylsulfoxide (DMSO) or sulfolane. wikipedia.org

| Starting Material (Aryl Chloride) | Activating Group | Product (Aryl Fluoride) |

| 2-Nitrochlorobenzene | 2-NO₂ | 2-Fluoronitrobenzene |

| 4-Nitrochlorobenzene | 4-NO₂ | 1-Fluoro-4-nitrobenzene |

| 1-Chloro-2,4-dinitrobenzene | 2-NO₂, 4-NO₂ | 1-Fluoro-2,4-dinitrobenzene |

| 1,3-Dichloro-4-nitrobenzene | 4-NO₂ | 1,3-Difluoro-4-nitrobenzene |

| This table provides examples of the Halex process, where an aryl chloride is converted to an aryl fluoride, activated by one or more nitro groups. wikipedia.org |

Chemoselective Introduction of Multiple Substituents

The synthesis of a molecule such as this compound, which bears four different substituents on a benzene ring, necessitates a masterful control over chemoselectivity. This principle governs the selective reaction of one functional group in the presence of others. The order of introduction of the fluoro, iodo, methoxy, and nitro groups is paramount to a successful synthesis, as each substituent profoundly influences the reactivity and directing effects of the aromatic ring in subsequent reactions.

A plausible synthetic strategy would commence with a readily available substituted benzene and proceed through a series of electrophilic aromatic substitution and/or nucleophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are dictated by the activating and directing properties of the substituents. For instance, the methoxy group is a strongly activating, ortho-, para-directing group, while the fluoro and iodo groups are deactivating yet ortho-, para-directing. The nitro group is a strongly deactivating, meta-directing group.

Considering these effects, a logical retrosynthetic analysis might suggest a final nitration step on a 1-fluoro-3-iodo-5-methoxybenzene (B1464826) precursor. The methoxy group would strongly activate the ring towards electrophilic nitration, and its directing effect, in concert with the fluoro and iodo groups, would need to be carefully analyzed to predict the regiochemical outcome.

Alternative strategies could involve the introduction of the iodo group at a later stage, for example, through iodination of a fluorinated methoxynitrobenzene derivative. The synthesis of related polysubstituted nitrobenzenes often employs such carefully planned sequences to achieve the desired isomer. nih.govresearchgate.net The successful synthesis hinges on the judicious selection of reagents and reaction conditions to ensure that each new substituent is introduced at the correct position without causing unwanted side reactions on the already present functional groups.

Control of Regioselectivity and Stereoselectivity in Synthesis of Aromatic Compounds

The control of regioselectivity—the specific position at which a reaction occurs—is the central challenge in the synthesis of this compound. As this is an achiral molecule, stereoselectivity is not a concern. The placement of the four substituents in the required 1, 2, 3, 5 pattern is a direct consequence of the interplay of the electronic and steric effects of the groups already on the ring during each synthetic step.

Electrophilic aromatic substitution (EAS) is the most common method for introducing substituents onto a benzene ring. The mechanism of EAS, particularly nitration, involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. numberanalytics.com The rate and regioselectivity of this attack are profoundly influenced by the existing substituents. numberanalytics.com

In a hypothetical synthesis of our target molecule, let's consider the crucial nitration step of a precursor, 1-fluoro-3-iodo-5-methoxybenzene. The directing effects of the substituents would be as follows:

Methoxy group (-OCH₃): Strongly activating and ortho-, para-directing.

Fluoro group (-F): Deactivating but ortho-, para-directing.

Iodo group (-I): Deactivating but ortho-, para-directing.

The positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The position ortho to the fluoro group is position 2, and the position ortho to the iodo group is position 6 and 4. The confluence of these directing effects would strongly favor substitution at the 2, 4, and 6 positions. However, the final placement of the nitro group at position 2 to yield the target compound would depend on the subtle interplay of electronics and sterics. The steric hindrance from the adjacent methoxy and fluoro groups could influence the outcome.

The study of nitration on similarly substituted benzenes provides valuable insights. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the powerful directing effect of the methoxy groups. mdpi.com In another example, the dinitration of 1,2-dialkoxybenzenes shows exclusive regioselectivity, a phenomenon explained by detailed computational analysis involving single electron transfer (SET) processes. acs.org These studies underscore that solvent effects and the precise nature of the nitrating agent can also be tuned to influence regioselectivity. acs.org

For deactivated systems, such as those containing halogens, specialized nitrating systems, like acyl nitrates over zeolite catalysts, have been shown to enhance para-selectivity. cardiff.ac.uk While our hypothetical precursor is activated by the methoxy group, the presence of two halogens introduces a deactivating element. Therefore, the choice of nitrating conditions would be critical. A mixture of concentrated nitric and sulfuric acids is the traditional reagent for generating the nitronium ion, but its reactivity might lead to a mixture of products or undesired side reactions. numberanalytics.com Milder nitrating agents or catalytic systems could offer greater control.

The table below summarizes the directing effects of the substituents relevant to the synthesis of this compound.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Reactivity and Reaction Mechanisms of 1 Fluoro 5 Iodo 3 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution represents a fundamental class of reactions for functionalizing aromatic rings. The mechanism typically involves an initial attack by the electron-rich π system of the benzene (B151609) ring on an electrophile (E⁺), leading to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is generally the rate-determining step of the reaction. The subsequent loss of a proton from the sigma complex restores the highly stable aromatic system and yields the substituted product.

Influence of Multi-Substituent Directing Effects on Reactivity and Regioselectivity

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. Activating groups increase the rate of reaction compared to benzene by donating electron density to the ring, while deactivating groups decrease the reaction rate by withdrawing electron density.

The nitro group (-NO₂) is a powerful deactivating group in electrophilic aromatic substitution. Its strong electron-withdrawing nature, which arises from both inductive effects and resonance, significantly reduces the nucleophilicity of the aromatic ring. Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions, placing a partial positive charge on these carbons. This deactivation makes the meta position relatively less electron-deficient and thus the preferred site for electrophilic attack. Consequently, the nitro group is classified as a strong deactivator and a meta-director.

| Substituent | Effect on Reactivity | Primary Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | Resonance and Inductive Withdrawal |

| Fluoro (-F) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| Iodo (-I) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

In contrast to the deactivating groups, the methoxy (B1213986) group (-OCH₃) is a strong activating group. The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic ring via a powerful resonance effect. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive towards electrophiles than benzene. The stabilization of the intermediate sigma complex is also greatly enhanced by this resonance donation. As a result, the methoxy group is a strong activating group and an ortho-, para-director.

In a molecule with multiple substituents like this compound, the final regiochemical outcome depends on the cumulative and often conflicting directing effects of all groups. When directing effects conflict, the most powerful activating group generally determines the position of substitution.

In this specific molecule, the available positions for substitution are C4 and C6.

Methoxy (-OCH₃) at C3: As a strong ortho-, para-director, it directs incoming electrophiles to the C2 and C4 positions.

Nitro (-NO₂) at C2: As a strong meta-director, it directs towards the C4 and C6 positions.

Fluoro (-F) at C1: As an ortho-, para-director, it directs towards the C2 and C6 positions.

Iodo (-I) at C5: As an ortho-, para-director, it directs towards the C4 and C6 positions.

The directing effects can be summarized as follows:

Attack at C4: Favored by the methoxy group (para), the nitro group (meta), and the iodo group (ortho).

Attack at C6: Favored by the nitro group (meta), the fluoro group (para), and the iodo group (ortho).

The methoxy group is the most powerful activating group on the ring, and activating groups typically win out in cases of conflict. It strongly activates the C4 position (para to it). The C2 position is already substituted. The nitro group, a deactivator, also directs to C4 (meta). The iodo group, a weak deactivator, directs to C4 (ortho). Therefore, the directing effects of the methoxy, nitro, and iodo groups are synergistic, all pointing towards the C4 position. While the fluoro and iodo groups also direct to C6, the overwhelming influence of the powerful methoxy activator strongly suggests that electrophilic substitution will occur preferentially at the C4 position. Steric hindrance from the adjacent iodo group at C5 might slightly disfavor attack at C4, but the electronic reinforcement from three groups makes it the most probable site.

| Position of Attack | Directing Groups Favoring this Position | Overall Likelihood |

|---|---|---|

| C4 | -OCH₃ (para, strong activator), -NO₂ (meta, strong deactivator), -I (ortho, weak deactivator) | Most Favorable |

| C6 | -NO₂ (meta, strong deactivator), -F (para, weak deactivator), -I (ortho, weak deactivator) | Less Favorable |

Mechanistic Pathways of Electrophilic Attack and Intermediate Stabilization (Sigma Complex Formation)

The mechanism of EAS proceeds through the formation of a sigma complex, a critical intermediate whose stability dictates the reaction's regioselectivity. The aromatic ring's π electrons attack the electrophile, forming a new sigma bond and a carbocation intermediate where the positive charge is delocalized across the ring through resonance.

For this compound, we can analyze the stability of the sigma complexes formed from attack at the two possible positions, C4 and C6.

Attack at C4: When the electrophile attacks the C4 position, a carbocation is formed. The positive charge in the resonance structures of the resulting sigma complex will be delocalized onto carbons C3 and C5, and the carbon ortho to the point of attack. The resonance structure that places the positive charge on C3 is significantly stabilized by the electron-donating lone pairs of the adjacent methoxy group. This additional resonance form, where all atoms (except hydrogen) have a full octet, provides substantial stabilization to the intermediate.

Attack at C6: Attack at the C6 position would generate a sigma complex where the positive charge is delocalized to C1 and C5, among other positions. The resonance structure placing a positive charge on C1 would be adjacent to the electron-withdrawing fluorine atom, which would be destabilizing. The structure with the charge on C5 would be adjacent to the iodine atom, which can offer some minor resonance stabilization through its lone pairs, but this effect is much weaker than that of the methoxy group.

The key stabilizing factor is the powerful resonance donation from the methoxy group, which strongly stabilizes the intermediate formed from attack at C4. This stabilization lowers the activation energy for the formation of the C4-substituted product, making it the kinetically and thermodynamically favored pathway.

Computational Predictions of Regioselectivity in Deactivated Systems

For complex molecules where multiple directing effects are at play, computational chemistry provides a powerful tool for predicting regioselectivity. Methods based on density functional theory (DFT) and semiempirical approaches can be used to calculate the energies of the possible sigma complex intermediates. The principle is that the most stable intermediate corresponds to the lowest energy transition state and, therefore, the major product.

One successful approach, known as RegioSQM, predicts the site of electrophilic aromatic substitution by identifying the aromatic carbon with the highest proton affinity. This method essentially calculates the energy of all possible protonated isomers (sigma complexes) and identifies the most stable one. For a molecule like this compound, such a calculation would involve modeling the attachment of an electrophile (often simplified as a proton) to both C4 and C6. The calculated energies would almost certainly show that the intermediate formed by attack at C4 is significantly lower in energy due to the stabilization afforded by the methoxy group, confirming the predictions made from first principles. These computational tools are particularly valuable for highly substituted and deactivated systems where intuitive predictions can be challenging.

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution is a primary reaction pathway for this molecule, enabled by the presence of strong electron-withdrawing groups that activate the ring towards attack by nucleophiles. nih.gov

The susceptibility of an aromatic ring to nucleophilic attack is significantly enhanced by the presence of potent electron-withdrawing groups (EWGs). masterorganicchemistry.com In this compound, the nitro group (NO₂) at the C2 position is the principal activating group. Its strong -I (inductive) and -R (resonance) effects withdraw electron density from the benzene ring, making the ring electron-deficient and thus more electrophilic.

This activation is position-dependent. The nitro group activates the positions ortho (C1 and C3) and para (C5) to it. Consequently, the carbon atoms attached to the fluorine (C1, ortho) and the iodine (C5, para) are both activated towards nucleophilic attack. The halogens themselves, being electronegative, also contribute to the ring's electron deficiency through their -I effect, further facilitating the SNAr process. reddit.com Studies on related nitro- and pentafluorosulfanyl-substituted benzenes confirm that a fluorine atom is readily displaced by various nucleophiles when activated by an ortho or para nitro group. beilstein-journals.orgbeilstein-journals.org This principle of activation by EWGs is a cornerstone of SNAr chemistry. nih.gov

A distinctive feature of SNAr reactions is the unusual order of leaving group ability among halogens: F > Cl > Br > I. nih.gov This is contrary to SN1 and SN2 reactions, where iodide is an excellent leaving group and fluoride (B91410) is very poor. masterorganicchemistry.com This "element effect" is a direct consequence of the SNAr mechanism, which typically proceeds in two steps:

Rate-Determining Step: Nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com

Fast Step: Loss of the leaving group to restore aromaticity. stackexchange.com

For this compound, despite the carbon-iodine bond being much weaker than the carbon-fluorine bond, the fluorine atom is the superior leaving group under SNAr conditions due to the enhanced stabilization it provides to the rate-determining transition state. masterorganicchemistry.comnih.gov

The combination of electronic activation and differential leaving group abilities leads to highly regioselective and chemoselective reactions for this compound. The fluorine atom at C1 is activated by the ortho-nitro group, while the iodine atom at C5 is activated by the same nitro group in the para position. However, due to fluorine's superior ability to stabilize the Meisenheimer intermediate, nucleophilic attack will preferentially occur at the C1 position. beilstein-journals.orgbeilstein-journals.org

This results in the selective displacement of the fluoride ion, leaving the iodide and methoxy groups intact. This chemoselectivity allows for the synthesis of various 3-iodo-5-methoxy-2-nitro-substituted compounds. A variety of nitrogen, oxygen, and sulfur nucleophiles can be employed in this selective substitution. beilstein-journals.orgresearchgate.net

Table 1: Predicted Regioselective SNAr Reactions This interactive table illustrates the expected major products from the reaction of this compound with various nucleophiles, based on established principles of SNAr regioselectivity.

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1,3-dimethoxy-5-iodo-2-nitrobenzene |

| Phenoxide | Sodium Phenoxide (NaOPh) | 5-iodo-3-methoxy-2-nitro-1-phenoxybenzene |

| Amine | Ammonia (NH₃) | 3-iodo-5-methoxy-2-nitroaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-iodo-3-methoxy-2-nitro-1-(phenylthio)benzene |

Meisenheimer Complex Formation and Mechanistic Elucidation in SNAr

The mechanism of fluoride displacement from this compound proceeds through the formation of a Meisenheimer complex. nih.gov When a nucleophile (Nu⁻) attacks the C1 carbon, the aromaticity of the ring is temporarily broken, and a negatively charged cyclohexadienyl intermediate is formed.

This intermediate is significantly stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the ortho-nitro group. This delocalization is crucial for lowering the activation energy of the initial attack. The existence of such stable intermediates is a defining characteristic of the stepwise SₙAr mechanism. nih.govstackexchange.com While some modern SNAr reactions have been found to be concerted, the classic mechanism involving a Meisenheimer intermediate is expected for highly activated systems like this one. nih.govacs.org The subsequent rapid expulsion of the fluoride ion restores the ring's aromaticity and yields the final substitution product.

The methoxy group (-OCH₃) at the C3 position has a dual electronic nature. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+R) via its lone pairs.

Cross-Coupling Reactions and Organometallic Transformations

While SNAr reactions dominate at the C1 position, the carbon-iodine bond at C5 provides an orthogonal site for reactivity, specifically for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates for these transformations due to the C-I bond's susceptibility to oxidative addition, a key step in many catalytic cycles. nih.gov

The presence of the C-I bond allows this compound to participate in a range of powerful C-C and C-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings. fluoromart.com This reactivity is complementary to the SNAr chemistry, enabling the selective introduction of aryl, alkyl, or alkynyl groups at the C5 position while leaving the C1-fluorine bond available for subsequent SNAr reactions, or vice versa. For instance, Sonogashira cross-coupling of related bromo- and iodopyridines with terminal alkynes is a well-established method for creating alkynyl-substituted aromatics. soton.ac.uk

Table 2: Potential Cross-Coupling Reactions at the C5-Iodo Position This interactive table outlines potential transformations of the C-I bond using common palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage at C5 |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base | C-Aryl |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-Alkynyl |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand + Base | C-Alkenyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-Amino |

Exploitation of the Iodo Substituent in Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds. This allows for the selective functionalization of the iodo position while preserving the other halogen substituent. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. yonedalabs.com

In the context of this compound, the iodo group is expected to readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The reaction's efficiency and selectivity can be influenced by the choice of catalyst, ligand, base, and solvent. For substrates with multiple halide substituents, the order of reactivity is generally I > Br > Cl >> F, allowing for selective coupling at the iodo position. bohrium.com

Table 1: Predicted Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (based on analogous systems)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Predicted Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 1-Fluoro-3-methoxy-2-nitro-5-phenylbenzene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 1-Fluoro-3-methoxy-5-(4-methoxyphenyl)-2-nitrobenzene |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 1-Fluoro-3-methoxy-2-nitro-5-(thiophen-3-yl)benzene |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of related iodo-nitroaromatic compounds. researchgate.netmdpi.comresearchgate.net

Potential for C-F and C-O Bond Functionalization

Functionalization of the C-F and C-O bonds in this compound is significantly more challenging than that of the C-I bond.

The C-F bond is the strongest carbon-halogen bond, making its cleavage difficult. However, the presence of the ortho-nitro group strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAAr). Strong nucleophiles, such as alkoxides or amines, could potentially displace the fluoride ion, particularly at elevated temperatures. The success of such a reaction would depend on the delicate balance between activating and deactivating electronic effects and steric hindrance from the adjacent methoxy group.

The C-O bond of the methoxy group is generally robust. Cleavage of this bond, typically an O-demethylation to yield a phenol, requires harsh conditions. Reagents like boron tribromide (BBr₃) or strong acids like HBr are often employed. chem-station.com The electron-withdrawing nitro group can make the methoxy group more susceptible to cleavage by certain reagents, although this effect is position-dependent. wisc.edu

Reduction and Oxidation Chemistry

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The challenge with a polyfunctionalized molecule like this compound is to achieve this reduction chemoselectively, without affecting the other substituents, particularly the iodo group which is susceptible to hydrodehalogenation.

Various reducing agents can be employed to selectively reduce a nitro group in the presence of halogens. commonorganicchemistry.com Catalytic hydrogenation with palladium on carbon (Pd/C) is often too reactive and can lead to the loss of the iodo substituent. commonorganicchemistry.com More suitable methods include the use of metal powders like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl₂). youtube.comlongdom.org These reagents are known to show high chemoselectivity for the nitro group over aryl halides. rsc.orgnih.gov

Table 2: Predicted Reagents for Chemoselective Nitro Reduction of this compound (based on analogous systems)

| Entry | Reducing Agent | Solvent | Conditions | Predicted Product |

| 1 | Fe / NH₄Cl | Ethanol / H₂O | Reflux | 3-Fluoro-5-iodo-2-methoxyaniline |

| 2 | SnCl₂·2H₂O | Ethanol | Room Temp | 3-Fluoro-5-iodo-2-methoxyaniline |

| 3 | Na₂S₂O₄ | Methanol / H₂O | Room Temp | 3-Fluoro-5-iodo-2-methoxyaniline |

This table is illustrative and based on common methods for the chemoselective reduction of nitroarenes bearing halogen substituents. longdom.orgnih.gov

Transformations Involving the Methoxy Substituent

The primary transformation involving the methoxy substituent is its cleavage to a hydroxyl group (O-demethylation). This reaction is typically performed under strongly acidic or Lewis acidic conditions. The choice of reagent is critical to avoid unwanted side reactions on the other functional groups.

For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. chem-station.com However, its high reactivity might also affect other parts of the molecule. Another common method is heating with concentrated hydrobromic acid (HBr). chem-station.com The electron-withdrawing nature of the nitro group generally makes the O-demethylation of nitroanisoles more difficult compared to their non-nitrated counterparts, though this is dependent on the relative positions of the substituents. wisc.edu Enzymatic O-demethylation has also been reported for some nitroanisole derivatives, although this is a less common synthetic method. nih.govnih.gov Given the other sensitive groups on the ring, any attempt at O-demethylation would require careful optimization to ensure selectivity.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 1 Fluoro 5 Iodo 3 Methoxy 2 Nitrobenzene

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its substituents.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. niscpr.res.inresearchgate.net

Methoxy (B1213986) Group (-OCH₃): This group would exhibit C-H stretching vibrations, as well as a characteristic C-O stretching band.

Halogen Substituents (C-F and C-I): The C-F stretching vibration gives rise to a strong band in the IR spectrum. The C-I stretching vibration occurs at a much lower frequency, often falling in the far-IR region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 | Strong (IR) |

| Symmetric Stretch | 1340 - 1370 | 1340 - 1370 | Strong (IR & Raman) | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |

| C-O Stretch | 1200 - 1275 | 1200 - 1275 | Strong (IR) | |

| Fluoro (C-F) | C-F Stretch | 1100 - 1300 | 1100 - 1300 | Strong (IR) |

Disclaimer: The data in this table is predicted based on typical frequency ranges for the respective functional groups in substituted aromatic compounds. Actual experimental values may vary.

Raman mapping is a powerful technique for analyzing the spatial distribution of chemical components within a sample. While no specific studies on this compound using this technique have been reported, Raman mapping could hypothetically be used to assess the homogeneity of a solid sample or to identify its presence in a mixture. By collecting Raman spectra at different points on a sample's surface, a chemical image can be generated based on the intensity of characteristic vibrational bands, such as the strong symmetric nitro stretch.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. wikipedia.org

The molecular formula of the compound is C₇H₅FINO₃, which corresponds to a monoisotopic mass of approximately 312.93 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation of aromatic nitro compounds is well-documented and often involves the loss of the nitro group. nih.govstrath.ac.uk For this compound, several fragmentation pathways can be predicted:

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro group (mass 46), leading to a fragment ion at m/z [M-46]⁺.

Loss of NO: The loss of a nitric oxide radical (mass 30) can also occur, resulting in a fragment at m/z [M-30]⁺.

Loss of CH₃: The methoxy group can lose a methyl radical (mass 15), giving rise to a fragment at m/z [M-15]⁺.

Loss of OCH₃: The entire methoxy group (mass 31) can be lost, leading to a fragment at m/z [M-31]⁺.

Loss of Halogens: Cleavage of the carbon-iodine bond could lead to the loss of an iodine radical (mass 127), resulting in a fragment at m/z [M-127]⁺. The carbon-fluorine bond is generally stronger and less likely to cleave.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 313 | [C₇H₅FINO₃]⁺ | Molecular Ion (M⁺) |

| 298 | [C₇H₂FINO₃]⁺ | CH₃ |

| 283 | [C₆H₅FINO₂]⁺ | OCH₃ |

| 267 | [C₇H₅FINO]⁺ | NO₂ |

Disclaimer: The m/z values in this table are predicted based on the expected fragmentation patterns of analogous compounds. The relative intensities of these fragments would depend on the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

The electronic absorption spectrum of this compound, while not extensively documented in the literature, can be predicted based on the electronic properties of its constituent functional groups and analogous substituted benzenes. The UV-Vis spectrum of an aromatic compound is primarily governed by π → π* and n → π* electronic transitions. The benzene (B151609) ring itself exhibits characteristic absorptions, which are significantly influenced by the nature and position of its substituents.

The interaction between the electron-donating methoxy group and the electron-withdrawing nitro group, particularly in a conjugated system, is anticipated to give rise to charge-transfer (CT) bands in the spectrum. These bands are typically intense and appear at longer wavelengths. Based on data from similarly substituted nitrobenzenes, it is plausible to expect absorption maxima in the regions detailed in the table below.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~250-280 | ~8,000-15,000 | Ethanol |

| n → π* | ~320-350 | ~100-500 | Hexane |

Note: The data presented in this table are hypothetical and are based on the analysis of structurally similar compounds. Experimental verification is required for accurate determination.

X-ray Crystallography for Solid-State Structural Insights

While a specific crystal structure for this compound has not been reported in publicly available databases, a hypothetical solid-state structure can be proposed based on the known crystallographic data of related substituted nitrobenzenes. X-ray crystallography would provide definitive information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

It is anticipated that the benzene ring would be essentially planar. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methoxy and fluorine substituents. The C-N bond length is expected to be in the range of 1.47-1.49 Å, and the N-O bond lengths of the nitro group would be approximately 1.22-1.24 Å. The C-O bond of the methoxy group would likely be around 1.36 Å.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~850 |

| Z | 4 |

Note: The data in this table are hypothetical and serve as a plausible representation for the crystalline form of this compound. Actual crystallographic data can only be obtained through experimental single-crystal X-ray diffraction analysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Investigations of 1 Fluoro 5 Iodo 3 Methoxy 2 Nitrobenzene

Density Functional Theory (DFT) Studies

No published DFT studies on 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene were identified. Consequently, data for the following subsections are unavailable:

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics simulation studies for this compound have been reported in the literature.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

There are no specific studies that calculate or correlate quantum chemical descriptors with the reactivity of this compound.

Computational Elucidation of Reaction Mechanisms (Transition State Theory)

While specific transition state theory (TST) studies for reactions involving this compound are not extensively documented in the literature, the principles of computational elucidation can be applied to predict its reactivity. The reduction of the nitro group, a common transformation for nitroaromatic compounds, serves as an illustrative example. The generally accepted mechanism for nitroarene reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to the corresponding aniline (B41778). acs.org

Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface of this multi-step reaction. By locating the transition state structures for each elementary step, key energetic parameters can be calculated.

For a hypothetical acid-catalyzed reduction of this compound, TST calculations would involve:

Geometry Optimization: Optimizing the geometries of the reactant, intermediates (nitroso and hydroxylamine derivatives), transition states, and the final product (aniline derivative).

Frequency Calculations: To confirm that each optimized structure corresponds to a minimum (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for a transition state) on the potential energy surface.

Activation Energy (Ea) Calculation: The energy difference between the transition state and the reactants provides the activation barrier for the reaction.

Thermodynamic Calculations: Enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) can be derived from the computational output.

Studies on similar molecules, like the dehydrogenation of 9,10-dihydroanthracene (B76342) by nitrobenzene (B124822) under acidic conditions, show that the transition state can be conceptualized as a complex involving the reactants. core.ac.uk In that case, a low enthalpy of activation and a large negative entropy of activation were consistent with the formation of an initial complex that decomposes. core.ac.uk For this compound, a similar approach could be used to model its reactions, providing insights into the role of the substituents in stabilizing or destabilizing the transition state.

Table 1: Hypothetical Energetic Parameters for a Reaction Step of this compound Calculated by Transition State Theory

| Parameter | Description | Hypothetical Value (Illustrative) |

| Ea | Activation Energy | 25 kcal/mol |

| ΔH | Enthalpy of Activation | 24.5 kcal/mol |

| ΔS | Entropy of Activation | -15 cal/mol·K |

| ΔG* | Gibbs Free Energy of Activation | 28.9 kcal/mol |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Theoretical Spectroscopy (e.g., Vibrational Frequency Calculations)

Theoretical spectroscopy, particularly the calculation of vibrational frequencies using methods like DFT, is a powerful tool for characterizing molecules. globalresearchonline.net For this compound, these calculations can predict its infrared (IR) and Raman spectra, aiding in its identification and structural elucidation.

The process involves:

Optimizing the ground state geometry of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). globalresearchonline.net

Calculating the harmonic vibrational frequencies at the optimized geometry.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which often leads to excellent agreement with experimental spectra. globalresearchonline.net

For this compound, characteristic vibrational modes can be predicted. DFT calculations on nitrobenzene and its derivatives have shown that the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-I and C-F stretching vibrations are expected at lower frequencies, as are the various bending and torsional modes of the molecule. The C-O stretching of the methoxy (B1213986) group and various aromatic C-H and C-C vibrations would also be identified.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Similar Compounds

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| NO₂ | Asymmetric Stretching | 1570 - 1500 researchgate.net |

| NO₂ | Symmetric Stretching | 1370 - 1300 researchgate.net |

| C-O (Methoxy) | Stretching | 1270 - 1200 |

| C-F | Stretching | 1250 - 1000 |

| C-N | Stretching | 1110 - 1100 researchgate.net |

| NO₂ | Bending (Scissoring) | ~850 researchgate.net |

| C-I | Stretching | 600 - 500 |

Note: These are expected ranges based on literature for related compounds. Precise values require specific calculations for the target molecule.

Analysis of Halogen Bonding Interactions and Their Influence on Reactivity

The presence of an iodine atom on the electron-deficient aromatic ring of this compound makes it a potent halogen bond (XB) donor. Halogen bonding is a directional non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. umich.edu The strength of the σ-hole, and thus the XB, is enhanced by electron-withdrawing groups on the ring. core.ac.uk

In this compound, the strongly electron-withdrawing nitro group and the electronegative fluorine atom increase the positive electrostatic potential on the iodine atom opposite the C-I bond, making it a more effective XB donor. Computational methods are crucial for quantifying this effect.

Molecular Electrostatic Potential (MEP) Surfaces: These calculations visualize the charge distribution on the molecule. For this compound, a region of positive potential (the σ-hole) would be clearly visible on the iodine atom.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify and characterize the bond critical points (BCPs) associated with the halogen bond, providing information on its strength and nature. researchgate.net

Energy Decomposition Analysis (EDA): Methods like Absolutely-Localized Molecular Orbital EDA (ALMO-EDA) can dissect the interaction energy of an XB complex into components such as electrostatics, polarization, charge transfer, and dispersion, revealing the fundamental forces driving the interaction. umich.edu

The ability to form strong halogen bonds significantly influences the reactivity and supramolecular chemistry of this compound. In crystal engineering, these interactions can direct the self-assembly of molecules into specific architectures. In solution, halogen bonding can be used to catalyze reactions by activating a Lewis basic substrate. For example, studies on similar iodinated nitroaromatics have shown their ability to act as XB donor catalysts. researchgate.net The combination of a nitro group and a fluorine atom is expected to enhance this catalytic potential compared to less substituted iodobenzenes.

Table 3: Comparison of Calculated Halogen Bond (XB) Properties for Substituted Iodobenzenes

| XB Donor | Substituent(s) | Vs,max on Iodine (kcal/mol, illustrative) | XB Interaction Energy (kcal/mol, illustrative) |

| Iodobenzene | -H | +15 | -2.5 |

| 1-Iodo-4-nitrobenzene | -NO₂ | +30 | -5.0 |

| This compound | -F, -OCH₃, -NO₂ | +35 | -6.0 |

Note: Vs,max is the maximum electrostatic potential on the σ-hole. Values are illustrative, based on the principle that electron-withdrawing groups increase Vs,max and XB strength. core.ac.uk

Applications in Advanced Organic Synthesis and Functional Material Design

Building Block for the Construction of Complex Organic Molecules

The utility of 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene as a foundational component in the synthesis of intricate organic structures is rooted in the distinct reactivity of its functional groups. The presence of both a fluorine and an iodine atom allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables the sequential introduction of different substituents at the 5-position without affecting the fluorine atom at the 1-position.

Furthermore, the nitro group at the 2-position can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles. The methoxy (B1213986) group at the 3-position, while relatively inert, can influence the electronic properties of the aromatic ring and can be cleaved under specific conditions to yield a hydroxyl group, providing another point for modification. This multi-functional nature makes this compound a valuable starting material for the synthesis of complex pharmaceutical intermediates and other high-value organic molecules.

Precursor in the Synthesis of Functionalized Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a promising precursor for the synthesis of a variety of functionalized heterocyclic systems. The reduction of the nitro group to an amine is a key initial step in many of these synthetic pathways. The resulting aniline (B41778) derivative can undergo intramolecular cyclization reactions, or it can be used as a building block in multicomponent reactions to form complex heterocyclic scaffolds.

For instance, the amino group can react with an adjacent substituent, introduced via the iodinated position, to form fused ring systems. Palladium-catalyzed carbonylation of the C-I bond followed by reaction with the amino group could lead to the formation of lactams. Similarly, coupling reactions that introduce a carbonyl group or another reactive moiety at the 5-position can set the stage for subsequent cyclization to form quinolines, indoles, or other heterocyclic structures. The fluorine atom can be retained in the final product to enhance its biological activity or can be displaced by a nucleophile in the final steps of the synthesis to introduce further diversity.

Development of Novel Functionalized Aromatic Scaffolds for Chemical and Materials Science Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel functional materials. The high reactivity of the C-I bond allows for the incorporation of this aromatic unit into larger polymeric structures through cross-coupling polymerization reactions. The resulting polymers would possess a regular arrangement of fluoro, methoxy, and nitro functionalities, which could impart desirable properties such as thermal stability, specific optical or electronic characteristics, and tailored solubility.

The nitro group can be used as a handle to modulate the electronic properties of the material. For instance, its reduction to an amine would create a more electron-rich system, while its displacement via nucleophilic aromatic substitution could introduce a range of other functional groups. The fluorine atom can enhance the stability and modify the electronic nature of the resulting materials. These tailored aromatic scaffolds could find applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and sensor technology.

Strategies for Derivatization Towards Targeted Molecular Architectures

The targeted synthesis of specific molecular architectures from this compound relies on the strategic and sequential manipulation of its functional groups. A general approach would involve the initial modification at the most reactive site, the C-I bond, followed by transformations of the nitro group, and finally, if required, modification of the methoxy or fluoro groups.

Table 1: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Functionality |

| Iodo | Cross-Coupling | Boronic acids/esters (Suzuki), Organostannanes (Stille), Terminal alkynes (Sonogashira) with Pd catalyst | Aryl, vinyl, alkynyl groups |

| Iodo | Carbonylation | CO, alcohol/amine, Pd catalyst | Ester, amide |

| Iodo | Amination | Amines, Pd or Cu catalyst (Buchwald-Hartwig) | Substituted amines |

| Nitro | Reduction | SnCl₂, HCl; H₂, Pd/C; Fe, NH₄Cl | Amine |

| Nitro | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) under specific conditions | Ether, thioether |

| Fluoro | Nucleophilic Aromatic Substitution | Strong nucleophiles under harsh conditions | Varies depending on nucleophile |

| Methoxy | Ether Cleavage | BBr₃, HBr | Hydroxyl |

This hierarchical reactivity allows for a high degree of control over the synthetic outcome, enabling the construction of a wide variety of complex and highly functionalized molecules from this versatile starting material. The strategic combination of these reactions opens up a vast chemical space for the design and synthesis of new compounds with tailored properties for a range of applications.

Future Research Directions and Overarching Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The pursuit of green and cost-effective methods for synthesizing complex molecules like 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene is a paramount goal in modern chemistry. Traditional synthetic pathways often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. Future research will undoubtedly focus on developing more sustainable alternatives.

Key areas of investigation will include:

Green Solvents and Reagents: A significant push is being made to replace conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. psu.edu The development of synthetic routes that are compatible with these green solvents is a critical challenge. Additionally, the use of safer and more abundant reagents is a priority. For instance, developing methods that utilize less toxic halogenating agents or nitrating agents with lower environmental impact would be a significant advancement. Research into the use of potassium peroxymonosulfate (B1194676) (Oxone) in water for the oxidation of nitrogen-rich heterocycles to their nitro-substituted counterparts showcases a move towards greener oxidation methods. researchgate.net

Catalytic Efficiency: The design of highly efficient and recyclable catalysts is central to sustainable synthesis. For nitroaromatic compounds, this includes the development of catalysts for both their synthesis and subsequent transformations. Nanocatalysis, for example, has shown promise in the reduction of nitroarenes, with some systems exhibiting high selectivity and the ability to be recycled. psu.edu Future work will likely focus on creating robust, heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing product contamination and allowing for continuous flow processes.

Atom Economy and Process Intensification: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) are highly desirable. This involves designing reactions with minimal byproduct formation. psu.edu Process intensification, which aims to combine multiple reaction steps into a single, continuous operation, can also lead to significant reductions in energy consumption, solvent use, and waste generation.

| Parameter | Traditional Synthesis | Sustainable Future Synthesis |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |

| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable, less toxic |

| Energy | High temperature and pressure | Mild conditions, ambient temperature/pressure |

| Waste | Significant byproduct generation | High atom economy, minimal waste |

Exploration of Unconventional Catalytic Transformations for Enhanced Selectivity

The presence of multiple reactive sites in this compound—the C-F bond, the C-I bond, the nitro group, and potential C-H activation sites—presents a significant challenge for selective functionalization. Conventional methods may lack the required selectivity, leading to mixtures of products. Future research will explore novel catalytic strategies to address this.

Orthogonal Catalysis: A key challenge is the development of catalytic systems that can selectively activate one functional group in the presence of others. For instance, a catalyst that selectively activates the C-I bond for cross-coupling without affecting the C-F bond or the nitro group would be highly valuable. This requires catalysts with exquisite chemo- and regioselectivity. The reversed reactivity of aryl halides in transition metal-catalyzed substitutions (iodides reacting fastest) compared to uncatalyzed reactions offers a potential avenue for selective transformations. youtube.com

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a formidable challenge. bohrium.comresearchgate.net However, recent advances in transition-metal catalysis, particularly with nickel and palladium, have shown promise in the functionalization of C-F bonds. bohrium.comresearchgate.net Future research will likely focus on developing more efficient and practical methods for the selective cleavage and transformation of the C-F bond in polyfunctionalized arenes like the title compound. Photocatalysis is also emerging as a powerful tool for C-F bond activation under mild conditions. nih.govrsc.org

Photoredox and Electrocatalysis: These emerging fields offer unique opportunities for activating molecules under mild conditions. nih.gov Photoredox catalysis, for example, can generate highly reactive radical intermediates that can participate in a variety of transformations. nih.gov Electrocatalysis provides another avenue for controlled oxidation and reduction reactions. Exploring the application of these techniques to this compound could unlock novel and selective reaction pathways.

| Catalytic Strategy | Target Transformation | Potential Advantage |

| Orthogonal Catalysis | Selective C-I vs. C-F functionalization | Controlled, stepwise synthesis of complex derivatives |

| Advanced C-F Activation | Direct transformation of the C-F bond | Access to novel fluorinated and defluorinated products |

| Photoredox/Electrocatalysis | Radical-based and redox reactions | Mild conditions, unique reactivity patterns |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Predictive Modeling: AI models can be trained on vast datasets of chemical reactions to predict the major products, yields, and optimal conditions for a given set of reactants. acs.orgresearchgate.netnih.govacs.org For a molecule like this compound, ML algorithms could predict the most likely site of reaction under various catalytic conditions, saving significant time and resources in the laboratory. These models can also help identify potential side reactions and byproducts.

Retrosynthesis and Novel Pathway Discovery: AI-powered tools can perform retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be obvious to human chemists. chemicalmarket.net By analyzing the intricate electronic and steric effects of the substituents in this compound, these tools could design innovative strategies for its synthesis and derivatization.

Catalyst and Reagent Design: ML can accelerate the discovery of new catalysts and reagents with desired properties. revvitysignals.com By learning the relationships between catalyst structure and reactivity, AI can suggest novel ligand designs or reagent combinations to achieve enhanced selectivity and efficiency in the transformations of complex molecules.

| AI/ML Application | Specific Task for the Target Compound | Expected Outcome |

| Reaction Outcome Prediction | Predict regioselectivity of a cross-coupling reaction. | Prioritize promising reaction conditions for experimental validation. |

| Retrosynthetic Analysis | Propose a new, more efficient synthesis. | Discover novel and more sustainable synthetic pathways. |

| Catalyst Design | Suggest a ligand for selective C-F activation. | Accelerate the development of highly selective catalysts. |

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The combination of advanced experimental techniques and high-level computational chemistry provides a powerful platform for these investigations.

In-situ Spectroscopic Analysis: Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reactions, providing valuable information about the formation and consumption of intermediates. nih.gov This can help to elucidate complex reaction pathways and identify key catalytic species.